Isonicotinimidamide hydrochloride
Description
Historical Context of Isonicotinimidamide and Related Pyridine (B92270) Derivatives in Chemical Synthesis
The story of isonicotinimidamide is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first discovered in the 1850s within an oily mixture produced by the strong heating of bones. frontiersin.org Initially, the primary source of pyridine and its derivatives was coal tar. frontiersin.org However, the development of synthetic methods revolutionized the availability and study of these compounds. A landmark in this area was the Hantzsch pyridine synthesis, first described in 1881, which provided a versatile method for creating various pyridine derivatives. wikipedia.org
The focus on specific pyridine derivatives intensified as their commercial and scientific importance grew. For instance, isonicotinic acid (pyridine-4-carboxylic acid), the parent carboxylic acid of isonicotinimidamide, and its derivatives gained significant attention. wikipedia.org A pivotal moment was the discovery of the antitubercular activity of isoniazid (B1672263) (isonicotinic acid hydrazide) in the mid-20th century. wikipedia.orgfrontiersin.org This discovery spurred extensive research into other derivatives of isonicotinic acid. frontiersin.org The synthesis of isonicotinic acid itself can be achieved through the oxidation of 4-picoline or from starting materials like gamma and beta picolines via a reaction with benzaldehyde (B42025) followed by oxidation. wikipedia.orgchempanda.com The synthesis of isonicotinimidamide follows from the chemical manipulation of such isonicotinic acid precursors.
Significance of Isonicotinimidamide Hydrochloride as a Synthetic Precursor
A chemical precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org this compound serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. The amidine functional group is a key reactive center, known to be a valuable precursor for the preparation of a variety of azaheterocycles. mdpi.com
In synthetic chemistry, amidines are utilized to construct rings such as imidazoles, benzimidazoles, quinazolines, and triazines. mdpi.com The presence of both the pyridine ring and the amidine group in this compound offers multiple reaction sites. This dual functionality allows it to be a versatile building block for creating a diverse range of nitrogen-containing heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry and materials science. frontiersin.org The hydrochloride salt form enhances the compound's stability and solubility, making it convenient for use in various reaction conditions. nih.gov
Overview of Research Trajectories for Amidine-Containing Compounds
The amidine functional group is a significant pharmacophore, and compounds containing this moiety are the subject of intense research across several therapeutic areas. Over 60% of pharmaceuticals are reported to contain amidine or amidine-like structures. ontosight.ai
A major research trajectory is the development of amidine-containing compounds as antimicrobial agents to combat the growing threat of antimicrobial resistance (AMR). nih.gov Researchers are designing novel amidine derivatives and incorporating the amidine group into existing antimicrobial agents to enhance their effectiveness against resistant strains of bacteria, fungi, and parasites. nih.govnih.gov For example, amidine derivatives have shown promise against intracellular parasites like Leishmania. nih.gov
Another significant area of investigation is the use of amidine-containing molecules as enzyme inhibitors. They are often found in the development of inhibitors for trypsin-like serine proteases, where the amidine residue mimics the natural substrates of these enzymes. wikipedia.org Furthermore, novel amidine derivatives have been synthesized and evaluated as selective topoisomerase I inhibitors, showing potential as antiproliferative agents for cancer therapy. frontiersin.org The ongoing exploration of amidines in drug discovery highlights their importance and the continuous effort to harness their therapeutic potential. ontosight.ainih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-27-3, 42518-06-9 | |
| Record name | 6345-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [amino(pyridin-4-yl)methylidene]azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-4-amidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Isonicotinimidamide Hydrochloride
Advanced Synthetic Strategies Involving Isonicotinimidamide Hydrochloride
Synthesis of Pyrimidine Derivatives from Chalcones and this compound
Influence of Catalysts (e.g., potassium carbonate) on Reaction Efficiency
In the synthesis of nitrogen-containing heterocyclic compounds, the choice of catalyst is crucial for reaction efficiency, yield, and conditions. Potassium carbonate (K₂CO₃) is frequently employed as a mild and effective base catalyst in a variety of organic transformations, including N-alkylation, condensation, and cycloaddition reactions. researchgate.netmdpi.com Its utility stems from its ability to act as a proton acceptor, facilitating the formation of nucleophilic species required for key bond-forming steps.
Potassium carbonate's role is particularly notable in the synthesis of azoles and diazines, where it serves as a green and inexpensive catalyst. researchgate.net It has been successfully used to mediate the synthesis of 2-amino-1,3,4-thiadiazines and other related heterocycles, often allowing for an aqueous workup which simplifies purification and reduces organic solvent waste. researchgate.net In reactions such as the N-alkylation of quinoxalines, K₂CO₃ can influence the selectivity of the reaction, favoring either N- or O-alkylation depending on the solvent system, with polar aprotic solvents like DMF often used in conjunction with the base. mdpi.com Studies on the Markovnikov addition of azoles to vinyl acetate (B1210297) have also highlighted K₂CO₃ as a mild base catalyst that, when combined with a recyclable solvent like polyethylene (B3416737) glycol (PEG), provides excellent yields and an easy workup procedure. researchgate.net
The efficiency of potassium carbonate can be further enhanced through its use in deep eutectic solvents (DES) or in combination with phase-transfer catalysts, which can improve the solubility and reactivity of the reactants, leading to higher yields under milder conditions. organic-chemistry.org While direct studies detailing the use of potassium carbonate in the synthesis of this compound are not extensively documented in publicly available literature, its established role in promoting analogous reactions—such as the synthesis of heterocycles from nitrile precursors or the N-alkylation of pyridine-like structures—suggests its efficacy in these pathways. researchgate.netmdpi.com It would plausibly function by deprotonating a precursor, such as isonicotinamide (B137802), or by neutralizing acid generated during the formation of the imidamide functional group, thereby driving the reaction to completion.
While the following sections were outlined for inclusion, detailed, and verifiable scientific literature describing the specific reaction of this compound for the synthesis of trifluoromethyl pyrimidinone compounds or the specified derivatizations could not be located in publicly accessible resources. The synthesis of related compounds often involves multi-step pathways or different precursors. Therefore, to maintain scientific accuracy, the content for the following sections cannot be provided.
Derivatization for Specific Research Applications
Formation of Phenylthiazole-based Oxadiazole Derivatives
The synthesis of complex heterocyclic structures such as phenylthiazole-based oxadiazole derivatives from this compound involves a multi-step reaction sequence. While direct synthesis from this compound is not extensively documented, a plausible pathway can be constructed based on established synthetic routes for similar compounds.
The initial step would likely involve the conversion of the isonicotinimidamide group into a more suitable precursor for oxadiazole ring formation, such as an N-acylhydrazone. This could be achieved by reacting this compound with a suitable hydrazine (B178648) derivative.
Following the formation of the hydrazone, the synthesis would proceed with the construction of the thiazole (B1198619) ring. This is often accomplished through the Hantzsch thiazole synthesis or a variation thereof, by reacting the precursor with an α-haloketone.
Finally, the oxadiazole ring is typically formed through an oxidative cyclization of the N-acylhydrazone intermediate. Various reagents can be employed for this purpose, including phosphorus oxychloride or other dehydrating agents. nih.gov The general scheme for the formation of 1,3,4-oxadiazole (B1194373) rings often involves the cyclization of N-acylhydrazones or the reaction of acid hydrazides with various reagents. researchgate.netnih.gov
A general procedure for the synthesis of thiazole-substituted 1,3,4-oxadiazole derivatives involves the reaction of thioamides with ethyl 4-chloro-3-oxobutanoate to form a thiazole ring, which is then converted to a hydrazide and subsequently cyclized to the oxadiazole. mdpi.com
Table 1: Plausible Reaction Steps for Phenylthiazole-based Oxadiazole Derivative Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | This compound, Hydrazine derivative | Mild acid or base catalyst | Isonicotinoyl hydrazide derivative |
| 2 | Isonicotinoyl hydrazide derivative, α-halophenylketone | Base, Solvent (e.g., Ethanol) | Phenylthiazole-substituted hydrazide |
| 3 | Phenylthiazole-substituted hydrazide | Oxidizing agent (e.g., POCl₃), Heat | Phenylthiazole-based Oxadiazole Derivative |
Chemical Reactivity and Transformation Mechanisms
The chemical reactivity of this compound is characterized by the interplay of the pyridine (B92270) ring and the imidamide functional group. The pyridine ring, being electron-deficient, influences the reactivity of the substituents, while the imidamide group offers sites for various chemical transformations.
Oxidation Reactions and Derivative Formation
Reduction Reactions and Derivative Formation
The reduction of the pyridine ring in this compound can lead to the formation of the corresponding piperidine (B6355638) derivative. The reduction of pyridine rings generally requires strong reducing agents or catalytic hydrogenation. For instance, pyridine and its derivatives can be reduced to piperidines using samarium diiodide in the presence of water. clockss.org Pyridinecarboxamides, which are structurally related to isonicotinimidamide, have been shown to be reduced to the corresponding methylpyridines with this system. clockss.org
Catalytic reduction is another viable method. For example, 2,6-dichloropyridine-4-carboxylic acid can be catalytically reduced to pyridine-4-carboxylic acid or piperidine-4-carboxylic acid depending on the catalyst and reaction conditions. researchgate.net These examples suggest that the reduction of this compound could potentially yield 4-(aminomethyl)piperidine (B1205859) or other reduced products depending on the selectivity of the reducing agent.
Nucleophilic Substitution Reactions
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are electronically deficient due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgstackexchange.comquora.com Since the imidamide group is at the 4-position, nucleophilic attack is favored at the 2- and 6-positions if a suitable leaving group is present.
The mechanism of nucleophilic aromatic substitution on pyridine involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction. For pyridinium (B92312) ions, the leaving group ability in nucleophilic aromatic substitution reactions can vary, and the mechanism may involve rate-determining deprotonation of the addition intermediate. nih.gov
The imidamide group itself contains nucleophilic nitrogen atoms that can participate in reactions, such as acylation or reaction with carbonyl compounds to form new derivatives. mdpi.com
Stability Studies under Controlled Conditions
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for any chemical compound intended for pharmaceutical use. For this compound, these studies would be conducted following established guidelines, which involve testing the substance under various environmental conditions. nih.gov
The protocol for such a study would typically involve:
Long-term testing: Storage at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.
Accelerated testing: Storage at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
During these studies, various parameters would be monitored at specified time intervals to detect any degradation.
Table 2: Typical Parameters Monitored in a Stability Study
| Parameter | Method of Analysis | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color or physical state |
| Assay | HPLC, Titration | 90-110% of the initial value |
| Degradation Products | HPLC | Specific limits for known and unknown impurities |
| Water Content | Karl Fischer Titration | Within specified limits |
While specific stability data for this compound is not publicly available, the presence of the hydrochloride salt form generally enhances the stability of the parent compound. However, the imidamide functional group could be susceptible to hydrolysis, especially under conditions of high humidity and temperature.
Advanced Characterization Techniques for Isonicotinimidamide Hydrochloride and Its Derivatives
Spectroscopic Analysis in Structural Elucidation
Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed information on the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively.
For compounds structurally related to Isonicotinimidamide hydrochloride, such as Isonicotinic acid, the signals corresponding to the pyridine (B92270) ring protons are typically observed in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic ring and the nitrogen atom. Protons closer to the nitrogen atom (at positions 2 and 6) generally appear at a higher chemical shift than those at positions 3 and 5. For Isonicotinic acid in a DMSO-d₆ solvent, two distinct signals are observed for the pyridine protons at approximately 8.79 ppm and 7.83 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atoms of the pyridine ring and the imidamide group are expected to resonate at specific chemical shifts. For related compounds like Isonicotinic acid, ¹³C NMR data has been predicted, providing expected ranges for the carbon signals. hmdb.ca
Table 1: Representative ¹H NMR Spectral Data for Related Pyridine Compounds
| Compound | Solvent | Proton Assignment | Chemical Shift (δ) in ppm |
|---|---|---|---|
| Isonicotinic acid | DMSO-d₆ | Pyridine H-2, H-6 | 8.79 |
This table presents data for a structurally similar compound to illustrate expected chemical shifts for the pyridine ring protons.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a compound related to this compound, Isonicotinamide (B137802), displays characteristic absorption bands that confirm its key structural features.
Key vibrational frequencies for Isonicotinamide include N-H stretching vibrations from the amide group, typically appearing as strong bands in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.net C-H stretching vibrations from the pyridine ring are observed around 3000-3100 cm⁻¹. researchgate.net The spectrum also shows a strong absorption band corresponding to the C=O stretching of the amide group at approximately 1655-1682 cm⁻¹. researchgate.netresearchgate.net Additionally, vibrations associated with the pyridine ring (C=C and C=N stretching) appear in the 1400-1600 cm⁻¹ region. researchgate.net For this compound, one would expect to see characteristic C=N stretching in place of the C=O band, alongside the N-H and pyridine ring vibrations.
Table 2: Key FT-IR Vibrational Frequencies for Isonicotinamide
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Amide (-NH₂) | 3361, 3179 | researchgate.net |
| C-H Stretch | Pyridine Ring | 3077, 3065 | researchgate.net |
| C=O Stretch | Carbonyl | 1655 - 1682 | researchgate.netresearchgate.net |
| N-H Bending | Amide (-NH₂) | 1621 | researchgate.net |
| C=C, C=N Stretch | Pyridine Ring | 1595 | researchgate.net |
This table shows data for Isonicotinamide, a close structural analog, to highlight the expected regions for key functional group vibrations.
Mass Spectrometry (MS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Validation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing polar, non-volatile compounds like this compound.
In ESI-MS analysis in positive ion mode, the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺). For the related compound Isonicotinamide, the [M+H]⁺ ion is observed at an m/z of 123. massbank.eu The fragmentation of this parent ion provides a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for related pyridine carboxamides involve the loss of neutral molecules. The fragmentation of the protonated molecular ion of anisodamine, another complex molecule, shows losses of H₂O and HCHO, as well as a significant fragment resulting from the loss of tropic acid. nih.gov Analysis of Isonicotinamide reveals major fragment ions at m/z values of 80.0, 77.9, and 53.1. massbank.eu
Table 3: ESI-MS Fragmentation Data for Isonicotinamide ([M+H]⁺ = 123)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity |
|---|---|---|
| 123 | 80.0 | High |
| 123 | 77.9 | High |
| 123 | 95.0 | Medium |
This table presents fragmentation data for Isonicotinamide as a reference for the expected fragmentation behavior of the pyridine carboxamide core.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Monitoring
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. This technique is frequently used for the quantitative analysis of compounds in solution.
Table 4: UV Absorption Maxima for Related Compounds
| Compound | Solvent/Medium | λmax (nm) | Reference |
|---|---|---|---|
| Isoniazid (B1672263) | 0.012 M HCl | 257 | nih.gov |
| Rifampicin | pH 7.4 Buffer | 475 | nih.gov |
| Nimesulide | 10% Sodium Carbonate | 397 | mdpi.com |
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of a compound's purity and the identification of any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Verification and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of pharmaceutical compounds and for profiling related substances or degradation products. A stability-indicating HPLC method allows for the separation of the main compound from its potential impurities.
For the analysis of isoniazid and its related substances, including isonicotinic acid and isonicotinamide, reversed-phase HPLC methods are commonly employed. researchgate.netresearchgate.net A typical method uses a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov Detection is often performed using a UV detector at a wavelength where the compound and its impurities have significant absorbance, such as 254 nm or 238 nm. researchgate.netnih.gov The method can be validated for linearity, precision, accuracy, and robustness to ensure reliable and accurate purity measurements. nih.gov The limit of detection (LOD) for related substances like isonicotinic acid and isonicotinamide can be as low as 0.083 µg/mL and 0.165 µg/mL, respectively, demonstrating the high sensitivity of the technique. researchgate.net
Table 5: Representative HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Description | Reference |
|---|---|---|
| Column | Inertsil, C-18, 250 × 4.6 mm, 5 µm | researchgate.netresearchgate.net |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 6.9) | researchgate.net |
| 20 mM sodium phosphate buffer (pH 7.0) and acetonitrile (gradient) | nih.gov | |
| Flow Rate | 1.5 mL/min | researchgate.netnih.gov |
| Detection | UV at 254 nm or 238 nm | researchgate.netnih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely used to monitor the progress of chemical reactions. libretexts.orgnih.govanalyticaltoxicology.comyoutube.com Its simplicity, low cost, and high sensitivity make it an invaluable tool in synthetic chemistry. nih.gov
In the synthesis of this compound and its derivatives, TLC is employed to track the consumption of starting materials and the formation of products over time. libretexts.org This is achieved by spotting a small aliquot of the reaction mixture onto a TLC plate at various intervals. libretexts.orgyoutube.com The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light. nih.gov
A typical TLC setup for reaction monitoring involves three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. libretexts.org When the starting material spot is no longer visible, the reaction is generally considered complete. libretexts.org
Key Parameters in TLC Reaction Monitoring:
| Parameter | Description | Significance |
| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Helps in identifying compounds. A change in Rf value indicates the formation of a new compound. |
| Solvent System | The mobile phase used to separate the components of the mixture. | The choice of solvent system is crucial for achieving good separation of spots. |
| Visualization | The method used to see the separated spots on the TLC plate (e.g., UV light, staining). | Allows for the detection and identification of compounds that are not colored. |
X-ray Diffraction (XRD) for Crystalline Structure Resolution and Polymorph Identification
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. anton-paar.commalvernpanalytical.com It provides detailed information about the atomic arrangement, crystal structure, and phase composition. anton-paar.commalvernpanalytical.comresearchgate.net XRD is particularly crucial in the pharmaceutical industry for identifying different polymorphic forms of active pharmaceutical ingredients (APIs), as these forms can exhibit different physical and chemical properties. rigaku.comuny.ac.idrigaku.com
The fundamental principle of XRD is Bragg's Law, which describes the constructive interference of X-rays scattered by crystal planes. anton-paar.comuny.ac.id This results in a unique diffraction pattern for each crystalline solid, acting as a "fingerprint" for that specific structure. rigaku.com
For isonicotinamide, a related compound, multiple polymorphs have been identified and characterized using XRD. rsc.orgresearchgate.net These studies have revealed different crystal systems, such as orthorhombic and monoclinic forms. rsc.orgresearchgate.net The identification and control of polymorphism are critical as different polymorphs can have varying solubilities and stabilities. rigaku.com
Applications of XRD in the Analysis of this compound:
Crystalline Structure Resolution: Single-crystal XRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. iastate.edu
Polymorph Identification: Powder XRD (PXRD) is used to identify different crystalline forms (polymorphs) by comparing the diffraction pattern of a sample to known patterns. rigaku.comuny.ac.idrigaku.comiastate.edu
Phase Purity: XRD can be used to assess the phase purity of a sample and detect the presence of any crystalline impurities. iastate.edu
Crystallinity Determination: The technique can differentiate between crystalline and amorphous materials and quantify the degree of crystallinity. americanpharmaceuticalreview.com
Computational Chemistry and Theoretical Studies
Computational chemistry and theoretical studies provide valuable insights into the molecular properties and behavior of this compound and its derivatives, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.comresearchgate.net It is widely employed to calculate molecular properties and to interpret experimental data, such as vibrational spectra (FTIR). researchgate.netnih.govresearchgate.net
In the study of isonicotinohydrazide derivatives, DFT calculations have been used to determine the molecular geometry, vibrational frequencies, and energies in the ground state. nih.govresearchgate.netnih.gov The calculated vibrational spectra often show good agreement with experimental FTIR spectra, aiding in the assignment of spectral bands. nih.govresearchgate.net For instance, the prominent peaks in the FTIR spectra corresponding to N-H, C=O, and C=N stretching vibrations can be accurately predicted. nih.gov
Molecular dynamics simulations, often combined with DFT, can provide insights into the dynamic behavior of molecules and their interactions. researchgate.netnih.govrsc.org These simulations can help to understand the solvation effects and the conformational flexibility of the molecules.
Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Isonicotinohydrazide Derivative:
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| N–H stretch | 3404 | - |
| C=O stretch | 1664 | - |
| C=N stretch | 1593 | - |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.comresearchgate.net It is extensively used in drug discovery to understand how a ligand (a small molecule) interacts with a protein target.
For derivatives of isonicotinoyl hydrazide and nicotinamide (B372718), molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes, including those relevant to diseases like COVID-19 and tuberculosis. nanobioletters.comresearchgate.netnih.govutm.my These studies have shown that these derivatives can bind to the active sites of target proteins, and the docking scores can be used to rank their potential inhibitory activity. nanobioletters.comresearchgate.net For example, some isonicotinoyl hydrazide derivatives have shown higher docking scores than existing drugs like Favipiravir against the main protease of SARS-CoV-2. nanobioletters.comresearchgate.net
Key Aspects of Molecular Docking Studies:
Binding Affinity: Docking scores provide an estimation of the binding affinity between the ligand and the target protein.
Binding Mode: The studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nanobioletters.com
Structure-Activity Relationship (SAR): By docking a series of derivatives, researchers can understand how different functional groups contribute to the binding affinity and selectivity. nih.gov
In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach used to estimate the pharmacokinetic properties of a drug candidate. nih.govnih.gov These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound and to identify potential liabilities.
For various derivatives, including those of benzimidazole and melatonin, in silico tools have been used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govmdpi.com For example, the SwissADME web tool is commonly used to calculate physicochemical properties and predict ADME parameters. nih.gov These predictions help in prioritizing which derivatives to synthesize and test experimentally.
Commonly Predicted ADME Properties:
| Property | Description | Importance |
| Lipophilicity (LogP) | The octanol-water partition coefficient, which indicates the lipophilicity of a compound. | Influences absorption and distribution. |
| Solubility (LogS) | The aqueous solubility of a compound. | Affects absorption and formulation. |
| Oral Bioavailability | The fraction of an orally administered drug that reaches the systemic circulation. | A key parameter for orally administered drugs. |
| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |
| Drug-likeness | An assessment based on rules like Lipinski's rule of five, which predicts if a compound has properties that would make it a likely orally active drug in humans. | Helps in filtering out compounds with poor pharmacokinetic profiles. |
Antimicrobial Research Applications
The pyridine core is a key pharmacophore in various antimicrobial agents. Investigations into isonicotinic acid derivatives have revealed a spectrum of activity against both bacterial and fungal pathogens.
Derivatives of isonicotinic acid have demonstrated notable antibacterial properties. For instance, N-isonicotinic sulfonate chitosan (ISCS) has shown enhanced antibacterial and antibiofilm capabilities compared to its parent chitosan derivatives. In studies, ISCS exhibited a minimum inhibitory concentration (MIC) of 0.078 mg/mL against Staphylococcus aureus and 0.313 mg/mL against Escherichia coli nih.gov. The incorporation of the pyridine structure is suggested to be a key factor in this enhanced activity nih.gov.
Another well-known derivative, isonicotinic acid hydrazide (isoniazid), is known to inhibit E. coli at a concentration of 1 mM in a minimal medium nih.gov. Furthermore, multimodal antimicrobials integrating isoniazid with silver nanoparticles have shown very high antibacterial potential against S. aureus nih.gov.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-isonicotinic sulfonate chitosan (ISCS) | Staphylococcus aureus | 0.078 mg/mL |
| N-isonicotinic sulfonate chitosan (ISCS) | Escherichia coli | 0.313 mg/mL |
| Isonicotinic acid hydrazide (Isoniazid) | Escherichia coli | 1 mM |
The mechanism of action for many isonicotinic acid derivatives involves the inhibition of essential bacterial enzymes. Isoniazid, for example, is a pro-drug that is activated by bacterial enzymes nih.gov. Once activated, it can inhibit enzymes crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall in certain species nih.gov.
Research has also targeted other bacterial enzymes. For example, UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme essential for the peptidoglycan synthesis pathway in S. aureus, has been a target for novel inhibitors. Peptidoglycan is vital for the bacterial cell wall, and its deficiency leads to cell lysis mdpi.com. The inhibition of such enzymes represents a key strategy in the development of new antibacterial agents mdpi.com. Nicotinamidase/Pyrazinamidase (PncA) is another enzyme involved in the NAD+ salvage pathway of Mycobacterium tuberculosis that is inhibited by related compounds nih.gov.
Nicotinamide, a compound structurally related to isonicotinimidamide, has demonstrated significant antifungal activity. Studies have shown its efficacy against Candida albicans, including fluconazole-resistant isolates, with a minimum inhibitory concentration (MIC50) of 20 mM against the standard SC5314 strain nih.gov. Nicotinamide has also been found to suppress biofilm formation, a critical virulence factor for Candida species nih.govnih.gov. Its mechanism may involve affecting cell wall organization nih.govnih.gov.
The emergence of multidrug-resistant fungal pathogens like Candida glabrata and Candida auris presents a major public health challenge nih.govnih.govnih.govmdpi.com. While many C. auris isolates show resistance to multiple drug classes, research into novel compounds is ongoing nih.govnih.govcdc.govrestoredcdc.org. A series of synthesized nicotinamide derivatives were evaluated for their activity against C. albicans, with one compound showing a potent MIC value of 0.25 μg/mL and efficacy against six fluconazole-resistant strains nih.gov.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nicotinamide | Candida albicans SC5314 | 20 mM (MIC50) |
| Nicotinamide Derivative (Compound 16g) | Candida albicans SC5314 | 0.25 μg/mL |
| Nicotinamide Derivative (Compound 16g) | Fluconazole-resistant C. albicans (6 strains) | 0.125-1 μg/mL |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of isonicotinic acid and nicotinamide derivatives. For a series of nicotinamide derivatives with antifungal properties, SAR studies revealed that the specific positioning of amino and isopropyl groups on the molecule was critical for its activity against C. albicans nih.gov.
Anti-Inflammatory Research
Chronic inflammation is linked to a variety of diseases, and targeting inflammatory pathways is a key area of drug discovery. Compounds derived from isonicotinic acid have shown potential as anti-inflammatory agents.
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation nih.gov. Dysregulation of this pathway is associated with chronic inflammatory diseases nih.gov. Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation, a kinase complex (IKK) phosphorylates IκB, leading to its degradation and allowing NF-κB to move to the nucleus and activate pro-inflammatory genes mdpi.comdoi.org.
Research on novel scaffolds containing the isonicotinoyl motif has identified compounds with significant in vitro anti-inflammatory activity. One such isonicotinate derivative exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen (IC50 = 11.2 ± 1.9 µg/mL) nih.govresearchgate.net. The mechanism for these compounds is thought to be related to their ability to suppress the overproduction of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory response, and potentially inhibit enzymes like COX-2 nih.gov. The inhibition of the IKK complex is a key target for suppressing the NF-κB pathway doi.orgnih.gov.
| Compound | Assay | IC50 Value | Reference Drug | Reference IC50 |
|---|---|---|---|---|
| Isonicotinate Derivative (Compound 5) | In vitro anti-inflammatory | 1.42 ± 0.1 µg/mL | Ibuprofen | 11.2 ± 1.9 µg/mL |
Modulation of Inflammatory Mediators
There is no specific information available in the reviewed scientific literature regarding the modulation of inflammatory mediators by this compound.
Effects on Nitric Oxide (NO) Production and iNOS Expression in Macrophages
Specific studies detailing the effects of this compound on nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in macrophages could not be identified in the available scientific literature.
Superoxide Anion Generation Inhibition in Neutrophils
Research data on the inhibition of superoxide anion generation in neutrophils by this compound is not present in the reviewed scientific literature.
Anticancer Research and Apoptosis Induction
Induction of Apoptosis in Cancer Cells
There is a lack of specific studies in the available scientific literature that investigate the induction of apoptosis in cancer cells by this compound.
Modulation of Specific Signaling Pathways in Cancer
Information regarding the modulation of specific signaling pathways in cancer by this compound is not available in the reviewed scientific literature.
Cell Viability and Cell Cycle Disruption Studies in Cancer Cell Lines (e.g., breast, prostate cancer)
Specific studies on the effects of this compound on cell viability and cell cycle disruption in breast and prostate cancer cell lines were not found in the available scientific literature.
Applications of this compound in Scientific Research
Note: Scientific literature extensively covers the anti-tubercular applications of isonicotinic acid derivatives, particularly isoniazid. However, specific research on this compound is limited. This article discusses the applications of isonicotinic acid derivatives as a proxy, reflecting the broader research landscape.
Analytical Method Development and Validation for Isonicotinimidamide Hydrochloride
Development of Robust Analytical Procedures
The initial phase of method development for Isonicotinimidamide hydrochloride typically focuses on creating a procedure that is specific, sensitive, and stable. A common approach for compounds of this nature is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its accuracy and precision. ajprd.com The development process involves several key steps:
Selection of Chromatographic Conditions: This includes choosing an appropriate stationary phase (e.g., a C18 column), a mobile phase that provides good resolution and peak shape, a suitable flow rate, and a detection wavelength where the analyte shows maximum absorbance. researchgate.netglobalresearchonline.net For this compound, which is related to isoniazid (B1672263), a UV detection wavelength around 254 nm or 262 nm might be a logical starting point. researchgate.netglobalresearchonline.net
Sample Preparation: A protocol for preparing sample and standard solutions must be established. This involves selecting a suitable solvent that completely dissolves the compound and is compatible with the mobile phase. ajprd.com
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed. youtube.com Samples of this compound would be subjected to stress conditions such as acid, base, oxidation, heat, and light to produce potential degradation products. saudijournals.comnih.gov The analytical method must be able to separate the intact drug from these degradation products, demonstrating its specificity. nih.gov
Once the initial chromatographic conditions are established, the method undergoes rigorous validation to confirm its performance characteristics. wordpress.com
Method Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is fit for its intended use. fda.gov It involves evaluating several key parameters as outlined by ICH guidelines. wordpress.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a pre-analyzed sample or placebo. researchgate.netwisdomlib.org The analysis is then performed, and the percentage of the analyte recovered is calculated. wisdomlib.org For this compound, this would involve preparing solutions at different concentration levels, typically 80%, 100%, and 120% of the target concentration. saudijournals.comjddtonline.inforesearchgate.net
Research Findings: The accuracy of the method is assessed by calculating the percent recovery at each concentration level. The acceptance criterion for recovery is typically between 98.0% and 102.0%. scribd.com
Table 1: Illustrative Accuracy and Recovery Data for this compound
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | % Recovery | Acceptance Criteria |
|---|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5% | 98.0% - 102.0% |
| 100% | 100.0 | 100.5 | 100.5% | |
| 120% | 120.0 | 119.4 | 99.5% |
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. jddtonline.info It is assessed at three levels: jddtonline.infout.ee
Repeatability (Intra-day Precision): This assesses the precision over a short interval under the same operating conditions (same analyst, same instrument, same day). ut.eeresearchgate.net
Intermediate Precision (Inter-day Ruggedness): This expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. ut.eepharmaguru.co
Reproducibility: This measures the precision between different laboratories, evaluating the method's ability to be transferred successfully. ut.eepharmaguru.co
Research Findings: Precision is typically expressed as the Relative Standard Deviation (% RSD) for a series of measurements. For repeatability and intermediate precision, the acceptance criterion for % RSD is generally not more than 2%. globalresearchonline.net
Table 2: Illustrative Precision Data for this compound
| Precision Level | Parameter | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
|---|---|---|---|---|
| Repeatability (Intra-day) | Analyst 1, Day 1 | 100 | 0.85 | ≤ 2.0% |
| Analyst 1, Day 1 | 100 | 0.91 | ||
| Intermediate Precision (Inter-day) | Analyst 2, Day 2 | 100 | 1.10 | |
| Analyst 2, Day 2 | 100 | 1.25 |
Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deyoutube.com Selectivity is a related term that refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. researchgate.netechemi.com For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks generated from a placebo and forced degradation samples. nih.govresearchgate.net Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm that the analyte peak is not co-eluting with any other component. youtube.com
Research Findings: The method is considered specific if there is no interference at the retention time of the analyte from placebo or known impurities, and if the analyte peak is resolved from all degradation product peaks with a resolution factor (Rs) greater than 2.0.
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. industrialpharmacist.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. jddtonline.info To establish linearity, a series of at least five concentrations of this compound standard solution would be prepared and analyzed. industrialpharmacist.com A calibration curve is then generated by plotting the instrument response versus the analyte concentration. industrialpharmacist.com
Research Findings: The linearity is evaluated by performing a linear regression analysis on the calibration curve data. industrialpharmacist.com A strong linear relationship is typically indicated by a correlation coefficient (R²) value of ≥ 0.999. nih.gov The range for an assay method is commonly recommended to be 80% to 120% of the test concentration. nih.gov For impurities, the range should typically extend from the reporting level to 120% of the specification limit. chromforum.org
Table 3: Illustrative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mean, n=3) |
|---|---|
| 50 | 45100 |
| 75 | 67450 |
| 100 | 90200 |
| 125 | 112350 |
| 150 | 135100 |
| Linear Regression Results | |
| Correlation Coefficient (R²) | 0.9995 |
| Slope | 899.8 |
| Intercept | 155.2 |
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. amazonaws.comresearchgate.net Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. amazonaws.comresearchgate.net Robustness is typically evaluated by slightly varying parameters like the mobile phase composition (e.g., ±2% organic content), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). scirp.org
Research Findings: The method is considered robust if the system suitability parameters (e.g., peak tailing, theoretical plates) and the assay results remain within acceptable limits despite the deliberate variations in method parameters. researchgate.net The % RSD of the results from the varied conditions should ideally be less than 2.0%.
Table 4: Illustrative Robustness Study for this compound Assay
| Parameter Varied | Condition | % Assay | % RSD |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 (-10%) | 99.8 | 0.6 |
| 1.0 (Nominal) | 100.2 | ||
| 1.1 (+10%) | 99.5 | ||
| Mobile Phase pH | 6.8 (-0.2) | 100.5 | 0.8 |
| 7.0 (Nominal) | 100.1 | ||
| 7.2 (+0.2) | 99.3 | ||
| Column Temperature (°C) | 25 (-5°C) | 99.7 | 0.5 |
| 30 (Nominal) | 100.2 | ||
| 35 (+5°C) | 100.6 |
System Suitability Testing
System suitability testing (SST) is an indispensable component of analytical method validation, ensuring that the chromatographic system is performing adequately for the intended analysis. pharmaguideline.comrjpbcs.com Before the initiation of any sample analysis, SST is performed to verify that the system meets predefined acceptance criteria. pharmaguideline.compharmatimesofficial.com These criteria are established during method development and validation and are crucial for ensuring the reliability and consistency of the analytical data. rjpbcs.com For High-Performance Liquid Chromatography (HPLC) methods, key SST parameters typically include retention time (Rt), column efficiency (measured as theoretical plates, N), peak asymmetry (tailing factor, T), resolution (Rs), and the precision of replicate injections (expressed as Relative Standard Deviation, %RSD). pharmaguideline.comrjpbcs.compharmatimesofficial.com
A typical RP-HPLC method for the analysis of compounds like Isoniazid would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier, with detection by UV spectrophotometry. ijnrd.orgglobalresearchonline.net The system suitability for such a method is assessed by injecting a standard solution multiple times and evaluating the resulting chromatograms against the established criteria.
Below are representative data tables illustrating typical system suitability parameters and their acceptance criteria for the analysis of a compound structurally similar to this compound, based on published methods for Isoniazid. ijnrd.orgglobalresearchonline.net
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Justification |
|---|---|---|
| Retention Time (Rt) | Consistent within ±2% of the established nominal value. pharmatimesofficial.com | Ensures correct peak identification. |
| Theoretical Plates (N) | > 2000 pharmatimesofficial.com | Indicates good column efficiency and sharp peaks. |
| Tailing Factor (T) | ≤ 2.0 pharmatimesofficial.com | Assesses peak symmetry; values > 2 indicate peak tailing which can affect integration and precision. |
| Resolution (Rs) | ≥ 2.0 between the main peak and any adjacent peaks. pharmatimesofficial.com | Ensures adequate separation from other components in the sample matrix. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections. pharmatimesofficial.com | Demonstrates the precision of the analytical system. |
Table 2: Illustrative System Suitability Test Results for a Related Compound (Isoniazid)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | 2.910 | 152345 | 1.15 | 5520 |
| 2 | 2.912 | 153120 | 1.14 | 5535 |
| 3 | 2.908 | 152890 | 1.16 | 5510 |
| 4 | 2.915 | 152555 | 1.15 | 5540 |
| 5 | 2.911 | 153010 | 1.14 | 5528 |
| Mean | 2.911 | 152784 | 1.15 | 5527 |
| %RSD | 0.08% | 0.21% | - | - |
Note: The data presented in this table is representative and based on published methods for the structurally related compound Isoniazid. globalresearchonline.net
The results in Table 2 demonstrate a system that meets the typical acceptance criteria outlined in Table 1. The low %RSD for both retention time and peak area indicates excellent system precision. The tailing factor is well within the acceptable limit, suggesting symmetrical peaks, and the high number of theoretical plates signifies a highly efficient separation.
Quality Control Applications in Research and Development
Quality control (QC) is a critical function in pharmaceutical research and development (R&D), ensuring that a drug substance, such as this compound, meets its predefined quality attributes. qualityfwd.comscience.gov The analytical methods developed and validated are applied in the QC laboratory to assess the identity, strength, quality, and purity of the compound from early development through to the final product. qualityfwd.comnih.gov
During the R&D phase, the focus of QC is multifaceted. Key applications include:
Purity and Impurity Profiling: A primary role of QC in R&D is to identify and quantify any impurities in the this compound active pharmaceutical ingredient (API). nih.gov These impurities can originate from starting materials, by-products of the synthesis, or degradation products. nih.gov Stability-indicating HPLC methods are crucial for separating the main compound from its potential impurities. nih.gov The impurity profile is closely monitored throughout the development process, as changes in the manufacturing process can affect the types and levels of impurities present. nih.gov
Forced Degradation Studies: As part of method validation and understanding the stability of this compound, forced degradation studies are conducted. The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. The resulting degradation products are then analyzed to establish the stability-indicating nature of the analytical method and to identify potential degradants that may need to be monitored in stability studies.
Reference Standard Characterization: QC plays a vital role in the characterization and qualification of reference standards for this compound. A well-characterized reference standard is essential for the accurate quantification of the API in all subsequent testing.
Batch Release Testing: For batches of this compound intended for preclinical and clinical studies, the QC laboratory performs a comprehensive set of tests to ensure the batch meets all specifications before it is released. This testing provides assurance of the quality and consistency of the material being used in further studies.
Table 3: Typical Quality Control Tests for this compound in R&D
| Test | Method | Purpose |
|---|---|---|
| Appearance | Visual Inspection | To ensure the physical appearance is consistent. |
| Identification | FTIR, HPLC (retention time) | To confirm the identity of the compound. |
| Assay | HPLC | To determine the potency or content of the active substance. |
| Related Substances/Impurities | HPLC | To detect and quantify any impurities. |
| Water Content | Karl Fischer Titration | To determine the amount of water present. |
| Residual Solvents | Gas Chromatography (GC) | To quantify any residual solvents from the manufacturing process. |
The data generated from these QC applications during R&D are fundamental for establishing the quality profile of this compound. This information is critical for regulatory submissions and for ensuring the safety and efficacy of the potential drug product. The continuous monitoring and control of the quality attributes of the API throughout the development lifecycle are essential for a successful pharmaceutical product. nih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing isonicotinimidamide hydrochloride and its derivatives is a key area of future research. Current methods often involve multi-step processes, and researchers are exploring more direct and environmentally friendly alternatives.
One promising approach is the use of biocatalysts. Enzymatic synthesis, which has been successfully applied to produce nicotinic acid and its derivatives, offers a greener alternative to traditional chemical methods. frontiersin.orgnih.gov For instance, nitrilase enzymes have shown high efficiency in converting cyanopyridines to their corresponding carboxylic acids, a process that could be adapted for the synthesis of isonicotinamide (B137802) precursors. frontiersin.org Future research could focus on identifying or engineering enzymes that can directly convert 4-cyanopyridine (B195900) to isonicotinimidamide.
Another area of exploration is the development of new polymorphic forms of isonicotinamide. researchgate.netdocumentsdelivered.com Different polymorphs of a compound can have distinct physical properties, which can be advantageous in various applications. Research into the controlled crystallization of this compound could lead to the discovery of new solid-state forms with improved characteristics.
Mechanochemical methods, such as solvent-drop grinding, are also being investigated as a means to produce cocrystals of isonicotinamide with other active pharmaceutical ingredients. researchgate.net This technique can lead to the formation of novel materials with unique properties and is an area ripe for further exploration in the context of this compound.
Advanced Mechanistic Studies of Biological Activities
While the biological activities of many nicotinamide (B372718) and isonicotinamide derivatives have been studied, the specific mechanisms of action of this compound are not yet fully understood. Future research will likely focus on elucidating these mechanisms to better understand the compound's potential therapeutic applications.
One area of interest is the compound's potential as an enzyme inhibitor. Derivatives of nicotinamide have been shown to inhibit various enzymes, including vascular endothelial growth factor receptor-2 (VEGFR-2) and xanthine (B1682287) oxidase. nih.govnih.gov Further studies could investigate whether this compound or its derivatives exhibit similar inhibitory activities and elucidate the specific binding interactions involved. For example, isoniazid (B1672263), a related compound, is a prodrug that, upon activation by a bacterial catalase-peroxidase, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. wikipedia.org Investigating similar activation pathways and targets for this compound could reveal novel antimicrobial mechanisms.
The effect of isonicotinamide on DNA synthesis and repair has also been a subject of investigation. Studies have shown that isonicotinamide can influence DNA replication and repair processes in cells. nih.gov Advanced mechanistic studies could delve deeper into these effects, potentially uncovering applications in cancer therapy or other areas where modulation of DNA processes is beneficial.
Furthermore, isonicotinamide has been shown to protect against streptozotocin-induced β-cell damage and diabetes in mice by reducing apoptosis. ebi.ac.uk Understanding the molecular pathways behind this protective effect could lead to the development of new treatments for diabetes.
Development of Highly Selective Derivatives with Enhanced Efficacy
Building on a deeper understanding of its mechanisms of action, the development of highly selective derivatives of isonicotinimidamide with enhanced efficacy is a logical next step. Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the design of new molecules with improved properties.
For example, SAR studies of nicotinamide derivatives as antifungal agents have identified key structural features that are critical for their activity. nih.govmdpi.com By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers can design more potent and selective antifungal agents.
Similarly, the design of new nicotinamide derivatives as VEGFR-2 inhibitors has been guided by the pharmacophoric features of known inhibitors. nih.gov This approach could be applied to this compound to develop new anti-cancer agents. The development of derivatives with improved selectivity for specific biological targets could also lead to drugs with fewer side effects.
The synthesis of bis-pyridinium isonicotinamide derivatives has been shown to be effective as reactivators of sarin-inhibited acetylcholinesterase, highlighting the potential for developing derivatives for specific therapeutic needs. sigmaaldrich.com
Integration of Computational and Experimental Methodologies
The integration of computational and experimental approaches is becoming increasingly important in chemical and pharmaceutical research. In silico methods can be used to predict the properties of new molecules, guide the design of experiments, and provide insights into the mechanisms of action of drugs.
Molecular docking simulations, for instance, can be used to predict how a molecule will bind to a biological target, helping to identify promising drug candidates. nih.govnih.gov These predictions can then be validated experimentally, saving time and resources. For example, in the development of new xanthine oxidase inhibitors, molecular simulations provided reasonable interaction modes for the designed compounds, which were then synthesized and tested. nih.gov
Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new molecules based on their chemical structure. mdpi.com These models can be used to screen large libraries of virtual compounds and identify those with the highest probability of being active.
ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another important application of in silico methods. By predicting the pharmacokinetic and toxicological properties of new molecules early in the drug discovery process, researchers can focus their efforts on the most promising candidates. nih.gov The verification and validation of these predictive models are crucial to ensure their reliability for regulatory evaluation. nih.gov
Novel Applications in Materials Science and Catalysis
Beyond its potential biological applications, isonicotinamide hydrochloride and its derivatives are also finding use in materials science and catalysis. The ability of the isonicotinamide ligand to coordinate with metal ions has led to the development of new coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netiucr.orgiucr.orgnih.gov
These materials have a wide range of potential applications, including in gas storage, separation, and catalysis. For example, a layered coordination polymer with a (4,4) topology has been synthesized using N-(pyridin-3-yl)isonicotinamide and nickel(II) ions. iucr.org Another study reported a coordination polymer with a triangular (3,6) topology. iucr.orgnih.gov The isonicotinamide ligand can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. researchgate.net
Isonicotinamide has also been used to functionalize silica (B1680970) supports for the stabilization of cobalt nanoparticles. researchgate.net These supported nanoparticles have shown high catalytic activity in hydrogenation and reductive amination reactions. This approach opens up possibilities for designing new and efficient heterogeneous catalysts for a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Isonicotinimidamide hydrochloride with high purity?
- Methodology : Use multi-step organic synthesis involving condensation reactions between isonicotinic acid derivatives and amidine precursors. Purification via recrystallization or column chromatography is critical. Ensure purity verification using HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity, pH) to minimize byproducts. Document all parameters in accordance with standardized reporting guidelines for reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Analytical Workflow :
FT-IR Spectroscopy : Confirm functional groups (e.g., amidine C=N stretch at ~1650 cm⁻¹).
¹H/¹³C NMR : Assign proton and carbon environments to verify molecular structure.
Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
X-ray Diffraction (XRD) : Resolve crystalline structure for polymorph identification .
- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?
- Experimental Design :
Accelerated Stability Testing : Expose the compound to simulated physiological buffers (pH 2.0–7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy at timed intervals.
Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life under standard storage conditions (4°C, desiccated) .
- Contradiction Management : If discrepancies arise between in vitro and in vivo stability data, conduct metabolite profiling (LC-MS/MS) to identify degradation pathways influenced by enzymatic activity .
Q. What strategies resolve contradictions in pharmacokinetic data across different in vivo models?
- Approach :
Comparative Pharmacokinetic Studies : Administer standardized doses in rodents and non-rodents. Collect plasma samples at fixed intervals and analyze using validated LC-MS/MS methods.
Data Normalization : Adjust for interspecies metabolic differences (e.g., cytochrome P450 activity) using allometric scaling.
Mechanistic Modeling : Develop compartmental models to reconcile bioavailability discrepancies, incorporating factors like protein binding and tissue distribution .
- Validation : Replicate findings in at least two independent cohorts and perform statistical meta-analysis to confirm trends .
Q. How can formulation challenges, such as low aqueous solubility, be addressed for preclinical studies?
- Optimization Strategies :
Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility.
Nanoparticle Encapsulation : Employ solvent evaporation or nanoprecipitation to improve bioavailability.
In Situ Gelling Systems : Develop thermoresponsive hydrogels for sustained release (e.g., poloxamer-based matrices) .
- Characterization : Assess formulation efficacy via Franz diffusion cell studies and in vivo pharmacokinetic profiling .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Guidelines :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
Decontamination : Clean spills with 70% ethanol followed by sodium bicarbonate neutralization.
Storage : Store in airtight containers at 4°C, away from light and moisture. Label containers with GHS hazard symbols (e.g., H315 for skin irritation) .
- Training : Mandate annual safety training, including emergency response drills for accidental exposure .
Q. How should researchers document experimental procedures to ensure compliance with journal standards?
- Best Practices :
Detailed Protocols : Include step-by-step methodologies, equipment specifications (e.g., HPLC column type), and statistical analysis pipelines.
Supporting Information : Upload raw datasets, NMR spectra, and chromatograms as supplementary files.
Ethical Reporting : Declare conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Analysis Framework :
Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
ANOVA with Post Hoc Tests : Compare treatment groups using Tukey’s HSD or Bonferroni correction.
Bootstrap Resampling : Assess confidence intervals for small-sample studies .
- Reproducibility : Share code and raw data on repositories like Zenodo or Figshare to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
